Methyl 2-(cyclopentanecarbonyl)butanoate
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Overview
Description
Methyl 2-(cyclopentanecarbonyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are widely used in various industries, including perfumes and flavorings. This compound, with the molecular formula C11H18O3, is known for its unique structure, which includes a cyclopentane ring attached to a butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing esters, including Methyl 2-(cyclopentanecarbonyl)butanoate, is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol. For this compound, cyclopentanecarbonyl chloride can be reacted with methyl butanoate under controlled conditions to yield the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction is typically carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity. Catalysts may be used to speed up the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclopentanecarbonyl)butanoate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent alcohol and acid in the presence of water and an acid or base catalyst.
Reduction: Converting the ester into an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Reacting with nucleophiles to replace the ester group with another functional group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Grignard reagents or other nucleophiles under controlled conditions.
Major Products
Hydrolysis: Cyclopentanecarboxylic acid and methyl butanoate.
Reduction: Corresponding alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(cyclopentanecarbonyl)butanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of ester reactions and mechanisms.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of other complex organic molecules and as a flavoring agent.
Mechanism of Action
The mechanism of action of Methyl 2-(cyclopentanecarbonyl)butanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of an alcohol and an acid. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: A simpler ester with a fruity aroma.
Ethyl acetate: Another common ester used in various applications.
Methyl 2-cyclopentanonecarboxylate: Similar in structure but with a ketone group instead of an ester.
Uniqueness
Methyl 2-(cyclopentanecarbonyl)butanoate is unique due to its cyclopentane ring, which imparts distinct chemical properties and reactivity compared to simpler esters. This structural feature makes it a valuable compound for studying the effects of ring structures on ester reactivity and stability .
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 2-(cyclopentanecarbonyl)butanoate |
InChI |
InChI=1S/C11H18O3/c1-3-9(11(13)14-2)10(12)8-6-4-5-7-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
XFVANGLYEBHLPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1CCCC1)C(=O)OC |
Origin of Product |
United States |
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